molecular formula C20H26N4O2 B8384452 {(R)-2-[4-(2,3-dihydrobenzo[1,4]dioxin-5-yl)piperazin-1-yl]propyl}-pyridin-2-ylamine

{(R)-2-[4-(2,3-dihydrobenzo[1,4]dioxin-5-yl)piperazin-1-yl]propyl}-pyridin-2-ylamine

Cat. No. B8384452
M. Wt: 354.4 g/mol
InChI Key: WGNFRNVIFIRYDD-MRXNPFEDSA-N
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Patent
US07091349B2

Procedure details

Compound VII as a crude oil (49.0 g, 0.106 mol) is dissolved in ethanol (150 mL) and to this solution is added 1N HCl solution in ethanol (212 mL). The resulting solution is refluxed for 18 h, then concentrated in vacuum to a small volume (˜100 mL) until product starts to crystallize. Ether (100 mL) is added slowly to resulting slurry, in portions, and the mixture is stirred at ambient temperature for 2 h. Slightly gray crystals are filtered and washed with ethanol/ether (50:50) mixture to afford 22.2 g of compound VIII (49% over 3 steps). The purity is determined to be 97.9% by LC-MS. This batch is then recrystallized from methanol (150 mL) and ether (200 mL) to produce 19.3 g of VIII with 99% purity. 1H NMR (CD3OD) δ 8.01 (m, 2H), 7.30 (d, J=9 Hz, 1H), 7.08 (t, J=7.4 Hz, 1H), 6.82 (t, J=8.1 Hz, 1H), 6.63 (m, 2H), 4.30 (m, 4H), 4.10 (m, 1H), 3.80–2.90 (m, 9H), 1.55 (d, J=6.2 Hz, 3H). MP=245–248° C.
Name
Compound VII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
crude oil
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
212 mL
Type
solvent
Reaction Step Two
Yield
49%

Identifiers

REACTION_CXSMILES
C(OC(=O)[N:7]([CH2:14][CH:15]([N:17]1[CH2:22][CH2:21][N:20]([C:23]2[C:32]3[O:31][CH2:30][CH2:29][O:28][C:27]=3[CH:26]=[CH:25][CH:24]=2)[CH2:19][CH2:18]1)[CH3:16])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1)(C)(C)C.Cl>C(O)C>[O:28]1[C:27]2[CH:26]=[CH:25][CH:24]=[C:23]([N:20]3[CH2:21][CH2:22][N:17]([CH:15]([CH3:16])[CH2:14][NH:7][C:8]4[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=4)[CH2:18][CH2:19]3)[C:32]=2[O:31][CH2:30][CH2:29]1

Inputs

Step One
Name
Compound VII
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(N(C1=NC=CC=C1)CC(C)N1CCN(CC1)C1=CC=CC=2OCCOC21)=O
Name
crude oil
Quantity
49 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
212 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
in portions, and the mixture is stirred at ambient temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is refluxed for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum to a small volume (˜100 mL) until product
CUSTOM
Type
CUSTOM
Details
to crystallize
ADDITION
Type
ADDITION
Details
Ether (100 mL) is added slowly
CUSTOM
Type
CUSTOM
Details
to resulting slurry
FILTRATION
Type
FILTRATION
Details
Slightly gray crystals are filtered
WASH
Type
WASH
Details
washed with ethanol/ether (50:50) mixture

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1CCOC2=C1C=CC=C2N2CCN(CC2)C(CNC2=NC=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 22.2 g
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US07091349B2

Procedure details

Compound VII as a crude oil (49.0 g, 0.106 mol) is dissolved in ethanol (150 mL) and to this solution is added 1N HCl solution in ethanol (212 mL). The resulting solution is refluxed for 18 h, then concentrated in vacuum to a small volume (˜100 mL) until product starts to crystallize. Ether (100 mL) is added slowly to resulting slurry, in portions, and the mixture is stirred at ambient temperature for 2 h. Slightly gray crystals are filtered and washed with ethanol/ether (50:50) mixture to afford 22.2 g of compound VIII (49% over 3 steps). The purity is determined to be 97.9% by LC-MS. This batch is then recrystallized from methanol (150 mL) and ether (200 mL) to produce 19.3 g of VIII with 99% purity. 1H NMR (CD3OD) δ 8.01 (m, 2H), 7.30 (d, J=9 Hz, 1H), 7.08 (t, J=7.4 Hz, 1H), 6.82 (t, J=8.1 Hz, 1H), 6.63 (m, 2H), 4.30 (m, 4H), 4.10 (m, 1H), 3.80–2.90 (m, 9H), 1.55 (d, J=6.2 Hz, 3H). MP=245–248° C.
Name
Compound VII
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
crude oil
Quantity
49 g
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
212 mL
Type
solvent
Reaction Step Two
Yield
49%

Identifiers

REACTION_CXSMILES
C(OC(=O)[N:7]([CH2:14][CH:15]([N:17]1[CH2:22][CH2:21][N:20]([C:23]2[C:32]3[O:31][CH2:30][CH2:29][O:28][C:27]=3[CH:26]=[CH:25][CH:24]=2)[CH2:19][CH2:18]1)[CH3:16])[C:8]1[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=1)(C)(C)C.Cl>C(O)C>[O:28]1[C:27]2[CH:26]=[CH:25][CH:24]=[C:23]([N:20]3[CH2:21][CH2:22][N:17]([CH:15]([CH3:16])[CH2:14][NH:7][C:8]4[CH:13]=[CH:12][CH:11]=[CH:10][N:9]=4)[CH2:18][CH2:19]3)[C:32]=2[O:31][CH2:30][CH2:29]1

Inputs

Step One
Name
Compound VII
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)(C)(C)OC(N(C1=NC=CC=C1)CC(C)N1CCN(CC1)C1=CC=CC=2OCCOC21)=O
Name
crude oil
Quantity
49 g
Type
reactant
Smiles
Name
Quantity
150 mL
Type
solvent
Smiles
C(C)O
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
Cl
Name
Quantity
212 mL
Type
solvent
Smiles
C(C)O

Conditions

Temperature
Control Type
AMBIENT
Stirring
Type
CUSTOM
Details
in portions, and the mixture is stirred at ambient temperature for 2 h
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
The resulting solution is refluxed for 18 h
Duration
18 h
CONCENTRATION
Type
CONCENTRATION
Details
concentrated in vacuum to a small volume (˜100 mL) until product
CUSTOM
Type
CUSTOM
Details
to crystallize
ADDITION
Type
ADDITION
Details
Ether (100 mL) is added slowly
CUSTOM
Type
CUSTOM
Details
to resulting slurry
FILTRATION
Type
FILTRATION
Details
Slightly gray crystals are filtered
WASH
Type
WASH
Details
washed with ethanol/ether (50:50) mixture

Outcomes

Product
Details
Reaction Time
2 h
Name
Type
product
Smiles
O1CCOC2=C1C=CC=C2N2CCN(CC2)C(CNC2=NC=CC=C2)C
Measurements
Type Value Analysis
AMOUNT: MASS 22.2 g
YIELD: PERCENTYIELD 49%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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